3-Bromo-5-tert-butyl-1,2,4-oxadiazole

Overview

Description

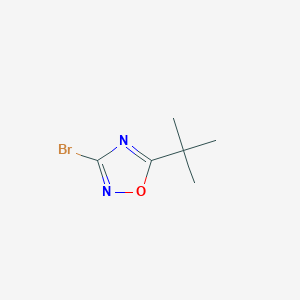

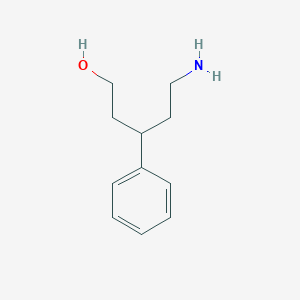

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 . It is a liquid at room temperature .

Molecular Structure Analysis

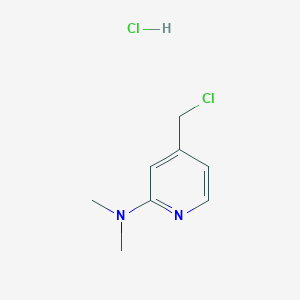

The molecular structure of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole consists of a five-membered 1,2,4-oxadiazole ring with a bromine atom and a tert-butyl group attached at the 3 and 5 positions, respectively .Physical And Chemical Properties Analysis

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a liquid at room temperature . Its molecular weight is 205.05 g/mol . The compound is more lipophilic in nature and should cross the blood–brain barrier (log P > 2.6) .Scientific Research Applications

Drug Discovery

- Field : Pharmaceuticals

- Application : The 1,2,4-oxadiazole heterocyclic ring, which is part of the “3-Bromo-5-tert-butyl-1,2,4-oxadiazole” compound, has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . Thus, it is a perfect framework for novel drug development .

- Methods : The synthesis of these compounds often involves the use of microwave irradiation, which has several advantages over classical synthetic strategies, such as remarkably short reaction time, high yields, and simple purification .

- Results : The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . This has led to the discovery of a few drugs containing the 1,2,4-oxadiazole unit .

Cancer Research

- Field : Oncology

- Application : A specific derivative, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, exhibits moderate activity against a panel of 11 cancer cell lines .

- Methods : The compound was likely tested in vitro on a variety of cancer cell lines .

- Results : The compound showed a mean IC50 value of approximately 92.4 μM .

Organic Synthesis Intermediate

- Field : Organic Chemistry

- Application : “3-Bromo-5-tert-butyl-1,2,4-oxadiazole” can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical pharmaceutical synthesis processes .

- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis or pharmaceutical process being undertaken .

- Results : The outcomes would vary depending on the specific synthesis or pharmaceutical process .

Polymer Science

- Field : Polymer Chemistry

- Application : Certain 1,2,4-oxadiazole derivatives can be used in the synthesis of polymers .

- Methods : These compounds can be used as building blocks for substituted t-butyl acetates and as a dihydropyranyl prelinker, which is useful in polymer-assisted deprotection of oligosaccharides .

- Results : The specific results or outcomes would depend on the particular polymer synthesis or deprotection process .

Antimicrobial Agents

- Field : Microbiology

- Application : Some 1,2,4-oxadiazole derivatives have shown antimicrobial properties . They can be used in the development of new antimicrobial agents .

- Methods : These compounds are typically tested in vitro against a variety of bacterial and fungal strains .

- Results : The specific results or outcomes would depend on the particular antimicrobial activity test .

Anti-Inflammatory Agents

- Field : Pharmacology

- Application : Certain 1,2,4-oxadiazole derivatives have been found to exhibit anti-inflammatory activities . They can be used in the development of new anti-inflammatory drugs .

- Methods : These compounds are typically tested in vivo in animal models of inflammation .

- Results : The specific results or outcomes would depend on the particular anti-inflammatory activity test .

Future Directions

The future directions for research on 3-Bromo-5-tert-butyl-1,2,4-oxadiazole and other 1,2,4-oxadiazoles could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological applications. The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that these compounds may have significant potential for novel drug development .

properties

IUPAC Name |

3-bromo-5-tert-butyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFVEWIUWCRZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-tert-butyl-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

methanol](/img/structure/B1377659.png)

![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)

![tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate](/img/structure/B1377673.png)